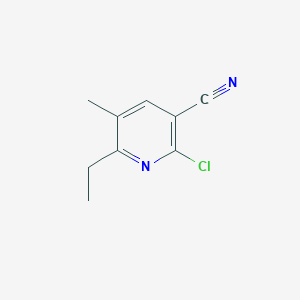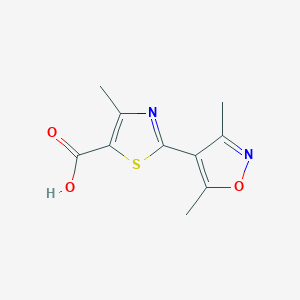
1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene
Descripción general
Descripción
1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene is a chemical compound that is widely used in scientific research. It is also known as TMI or trimellitylimidoglycine. This compound is a derivative of benzene and has a molecular formula of C14H15NO2. It is a white crystalline powder that is soluble in organic solvents such as chloroform and ethyl acetate.
Mecanismo De Acción
The mechanism of action of 1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene is not well understood. However, it is believed that the compound acts as a crosslinking agent, forming covalent bonds between molecules. This crosslinking effect can lead to changes in the physical and chemical properties of the molecules, resulting in altered biological activity.
Biochemical and Physiological Effects:
1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene in lab experiments is its ability to crosslink molecules, which can lead to the formation of stable complexes. This can be particularly useful in the study of protein-protein interactions and the formation of protein complexes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene in scientific research. One potential application is in the development of new cancer therapies. The compound has been shown to have cytotoxic effects on cancer cells, and further research could lead to the development of new treatments. Additionally, the compound could be used in the study of protein-protein interactions and the formation of protein complexes. Further research could lead to a better understanding of these processes and their role in various biological pathways.
Aplicaciones Científicas De Investigación
1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene has a wide range of applications in scientific research. It is commonly used as a coupling agent in the synthesis of peptides and proteins. It is also used as a reagent in the preparation of various functionalized polymers. Additionally, it is used in the preparation of various pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
1-(2-isocyanatoethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(2)12-5-3-11(4-6-12)7-8-13-9-14/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECMMGXRMUTJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene | |
CAS RN |
1082435-41-3 | |
| Record name | 1-(2-isocyanatoethyl)-4-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




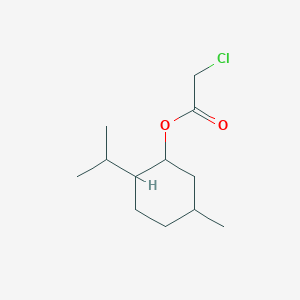

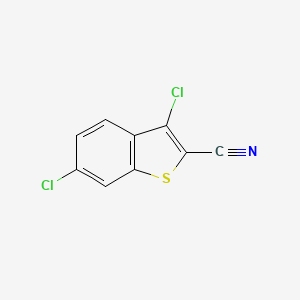
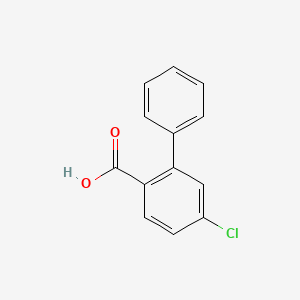
![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)


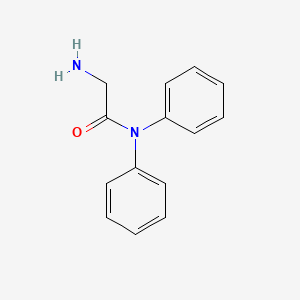
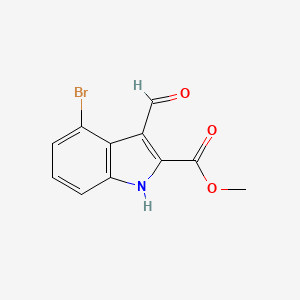
![3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B3375198.png)
